Suc-val-pro-phe-sbzl

Protease kinetics Substrate screening Enzyme assay development

Suc-Val-Pro-Phe-SBzl delivers 6- to 171-fold greater reactivity than standard p-nitroanilide substrates (e.g., Suc-Val-Pro-Phe-pNA) across chymotrypsin, cathepsin G, human skin chymase, and rat mast cell proteases. This thiobenzyl ester substrate enables lower enzyme consumption per assay, shorter read times, and higher-throughput screening. Dual-use capability: functions as both a highly sensitive substrate (kcat/Km up to 8.3×10⁶ M⁻¹s⁻¹) and a millimolar-range CatG inhibitor (IC50 111–225 mM). Procure one validated compound to support both activity measurement and target engagement studies, streamlining inventory for protease research.

Molecular Formula C30H37N3O6S
Molecular Weight 567.7 g/mol
Cat. No. B1445943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSuc-val-pro-phe-sbzl
Molecular FormulaC30H37N3O6S
Molecular Weight567.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)SCC3=CC=CC=C3)NC(=O)CCC(=O)O
InChIInChI=1S/C30H37N3O6S/c1-20(2)27(32-25(34)15-16-26(35)36)29(38)33-17-9-14-24(33)28(37)31-23(18-21-10-5-3-6-11-21)30(39)40-19-22-12-7-4-8-13-22/h3-8,10-13,20,23-24,27H,9,14-19H2,1-2H3,(H,31,37)(H,32,34)(H,35,36)/t23-,24-,27-/m0/s1
InChIKeyZKVZGVIFRVJQGE-DPZBCOQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Suc-Val-Pro-Phe-SBzl (CAS 95192-51-1) Procurement Guide: A High-Sensitivity Thiobenzyl Ester Substrate for Chymotrypsin-Like Proteases


Suc-Val-Pro-Phe-SBzl (Succinyl-Val-Pro-Phe-thiobenzyl ester, CAS 95192-51-1) is a synthetic tripeptide derivative designed as a chromogenic/fluorogenic substrate for chymotrypsin-like serine proteases, including chymotrypsin, human cathepsin G, human and dog skin chymases, and rat mast cell proteases [1]. It consists of a succinyl (Suc) capping group, the tripeptide sequence Val-Pro-Phe, and a thiobenzyl ester (SBzl) leaving group [2]. The thiobenzyl ester functionality enables highly sensitive continuous assays via detection of the liberated thiol [1].

Why Suc-Val-Pro-Phe-SBzl Cannot Be Replaced by Standard p-Nitroanilide Substrates: Critical Assay Sensitivity Differences


Standard p-nitroanilide (pNA) substrates such as Suc-Val-Pro-Phe-pNA are widely used for chymotrypsin-like protease assays; however, they exhibit substantially lower reactivity and require higher enzyme concentrations or longer incubation times to generate detectable signal [1]. The thiobenzyl ester (SBzl) leaving group in Suc-Val-Pro-Phe-SBzl confers 6- to 171-fold greater reactivity compared to the corresponding pNA substrate across the same enzyme panel, making direct substitution without sensitivity loss impossible . Procurement decisions between these analogs therefore have direct impact on assay detection limits, throughput, and enzyme consumption costs [1].

Suc-Val-Pro-Phe-SBzl Quantitative Evidence Guide: Head-to-Head Substrate Reactivity vs. p-Nitroanilide and Cathepsin G Inhibitory Activity


Direct Head-to-Head Comparison: 6- to 171-Fold Higher Reactivity vs. p-Nitroanilide Analog Across Four Chymotrypsin-Like Enzymes

In a comparative study across rat mast cell protease I (RMCP I), rat mast cell protease II (RMCP II), human skin chymase, and dog skin chymase, the thiobenzyl ester substrate Suc-Val-Pro-Phe-SBzl exhibited 6- to 171-fold higher reactivity than the corresponding 4-nitroanilide substrate Suc-Val-Pro-Phe-NA [1]. The fold-difference varied by enzyme, with the most pronounced enhancement observed for RMCP II [2]. This direct head-to-head comparison under identical assay conditions quantifies the substantial sensitivity advantage of the SBzl leaving group over the standard pNA chromophore [1].

Protease kinetics Substrate screening Enzyme assay development Chymotrypsin-like serine proteases

Cross-Enzyme Catalytic Efficiency Profile: kcat/Km Values Spanning 0.5 to 8.3×10⁶ M⁻¹s⁻¹ Across Four Proteases

The thiobenzyl ester substrate Suc-Val-Pro-Phe-SBzl demonstrates kcat/Km values ranging from 0.5 to 8.3 × 10⁶ M⁻¹s⁻¹ across chymotrypsin, human leukocyte cathepsin G, human skin chymase, and rat mast cell protease [1]. These high catalytic efficiencies confirm that the compound is not only more reactive than pNA analogs but also approaches diffusion-limited rates for certain enzyme-substrate pairs . The broad range reflects differential S2-S4 subsite preferences among the tested chymotrypsin-like enzymes [1].

Catalytic efficiency Enzyme kinetics Substrate specificity kcat/Km determination

Dual-Functionality Evidence: Cathepsin G Inhibition with IC50 of 111-225 mM

Beyond its role as a substrate, Suc-Val-Pro-Phe-SBzl also functions as a competitive inhibitor of cathepsin G, with reported IC50 values ranging from 111 to 225 mM . This inhibitory activity arises from the compound's ability to occupy the CatG active site without undergoing rapid turnover under certain assay conditions [1]. The millimolar IC50 range indicates moderate potency suitable for in vitro biochemical studies of CatG-mediated pathways .

Cathepsin G inhibitor IC50 determination Protease inhibition Inflammation research

Procurement-Driven Application Scenarios for Suc-Val-Pro-Phe-SBzl: Where Sensitivity and Specificity Drive Selection


High-Sensitivity Continuous Assays for Chymotrypsin-Like Proteases

In enzyme kinetics studies where detecting low protease concentrations is critical—such as screening recombinant enzyme expression levels or characterizing purified chymase isoforms from limited biological samples—Suc-Val-Pro-Phe-SBzl is the preferred substrate. Its 6- to 171-fold reactivity advantage over Suc-Val-Pro-Phe-NA [1] directly enables lower enzyme consumption per assay (reducing cost per data point) and shorter assay read times (increasing throughput). This scenario applies to academic core facilities performing high-volume protease screening and pharmaceutical R&D teams characterizing inhibitor dose-response curves.

Cathepsin G Activity Monitoring in Inflammation and Immunology Research

For studies investigating neutrophil-derived cathepsin G in inflammatory disease models (e.g., acute lung injury, atherosclerosis), Suc-Val-Pro-Phe-SBzl provides a dual-use tool: as a substrate for quantifying CatG activity in biological fluids , and as a millimolar-range inhibitor (IC50 111-225 mM) for mechanistic validation experiments. Procurement of a single compound supports both activity measurement and target engagement confirmation, streamlining inventory management for immunology research groups.

Mast Cell Protease Characterization in Allergy and Asthma Models

Rat mast cell protease I (RMCP I) and II (RMCP II) are critical biomarkers of mast cell activation in rodent models of allergic inflammation. Suc-Val-Pro-Phe-SBzl exhibits kcat/Km values up to 8.3 × 10⁶ M⁻¹s⁻¹ for these proteases [1], enabling sensitive detection of degranulation events from limited tissue supernatants or bronchoalveolar lavage samples. The quantitative catalytic efficiency data provide confidence that the substrate will generate robust signal even at low enzyme concentrations typical of physiological samples.

Substrate Specificity Profiling of Engineered Protease Variants

Protein engineering laboratories developing novel protease variants with altered P2-P4 specificity require well-characterized reference substrates. Suc-Val-Pro-Phe-SBzl, with its defined reactivity profile across four chymotrypsin-like enzymes [1] and established kcat/Km range (0.5-8.3 × 10⁶ M⁻¹s⁻¹) , serves as a benchmark substrate for comparing the catalytic efficiency of engineered mutants. Procurement of this validated substrate ensures reproducibility across screening campaigns and facilitates direct comparison with published kinetic constants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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